Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Brand Name:
Vulcanchem
CAS No.:
14128-84-8
VCID:
VC0083348
InChI:
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
SMILES:
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Molecular Formula:
C20H20CuO4
Molecular Weight:
385.9 g/mol
Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
CAS No.: 14128-84-8
Main Products
VCID: VC0083348
Molecular Formula: C20H20CuO4
Molecular Weight: 385.9 g/mol
CAS No. | 14128-84-8 |
---|---|
Product Name | Copper, bis(1-phenyl-1,3-butanedionato-O,O')- |
Molecular Formula | C20H20CuO4 |
Molecular Weight | 385.9 g/mol |
IUPAC Name | copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate |
Standard InChI | InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
Standard InChIKey | UXOQYPBHIRRXKP-CVMHYBSASA-N |
Isomeric SMILES | CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] |
SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] |
Canonical SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] |
PubChem Compound | 5486779 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume